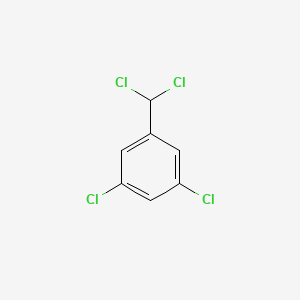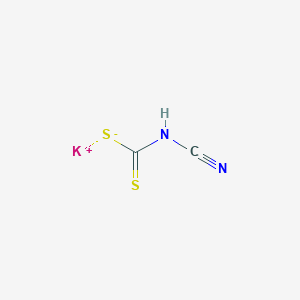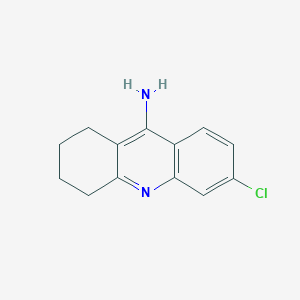
6-(tert-Butoxycarbonyl)picolinic acid
概要
説明
6-(tert-Butoxycarbonyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom of the picolinic acid. This compound is widely used in organic synthesis, particularly in the protection of amines during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)picolinic acid typically involves the protection of picolinic acid with a tert-butoxycarbonyl group. One common method is to react picolinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(tert-Butoxycarbonyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the picolinic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or a reactant.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used to remove the BOC group.
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used with this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, deprotection of the BOC group yields picolinic acid, while coupling reactions can produce various substituted picolinic acid derivatives.
科学的研究の応用
6-(tert-Butoxycarbonyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the selective functionalization of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 6-(tert-Butoxycarbonyl)picolinic acid primarily involves its role as a protecting group. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the BOC group can be removed under acidic conditions, revealing the free amine for further functionalization .
類似化合物との比較
Similar Compounds
tert-Butoxycarbonyl (BOC) Protected Amines: Similar to 6-(tert-Butoxycarbonyl)picolinic acid, other BOC-protected amines are widely used in organic synthesis for protecting amine groups.
Picolinic Acid Derivatives: Compounds such as 2-picolinic acid and 4-picolinic acid share structural similarities with this compound but differ in their functional groups and reactivity.
Uniqueness
This compound is unique due to the presence of both the picolinic acid moiety and the BOC protecting group. This combination allows for selective protection and functionalization of the amine group, making it a valuable tool in synthetic chemistry.
特性
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-4-5-7(12-8)9(13)14/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKZYCGHBWHEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methoxy-9H-pyrido[3,4-b]indole](/img/structure/B3329251.png)








![(6R,7S)-7-(2-chloroacetamido)-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3329307.png)
![2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B3329310.png)

